An In-depth Technical Guide to the Photophysical Properties of Acid Violet 54
An In-depth Technical Guide to the Photophysical Properties of Acid Violet 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Violet 54, a sulfonated azo dye, is primarily recognized for its application in the textile industry for imparting a vibrant violet hue to materials like wool, silk, and nylon.[1][2][3] Its chemical structure, characterized by the presence of an azo chromophore (-N=N-) and sulfonic acid groups, suggests potential for fluorescence and distinct photophysical behaviors that could be of interest in various scientific and biomedical research fields.[4][5] The sulfonate groups generally enhance water solubility, a desirable characteristic for biological applications.
Despite its industrial use, a comprehensive, publicly available dataset on the quantitative photophysical properties of Acid Violet 54 is notably scarce in the scientific literature. This guide, therefore, serves a dual purpose: to summarize the known qualitative information and, more importantly, to provide a detailed technical framework with experimental protocols for researchers to determine the key photophysical parameters of Acid Violet 54. This will enable its characterization for potential applications beyond textile dyeing, such as in bio-imaging or as a molecular probe, where a thorough understanding of its interaction with light is paramount.
General Properties of Acid Violet 54
While specific photophysical data is limited, some general properties have been reported, primarily in the context of its use as a colorant.
| Property | Description | Source(s) |
| Chemical Formula | C₃₇H₂₉N₃Na₂O₁₁S₃ | |
| Molecular Weight | 833.82 g/mol | |
| CAS Number | 11097-74-8 | |
| Appearance | Dark purple powder | |
| Solubility | Soluble in water, forming a clear, deep purple solution. Also soluble in other polar solvents like ethanol (B145695) and ethylene (B1197577) glycol. | |
| General Color | Imparts a vibrant and intense purple color. The exact shade can vary from a reddish to a bluish purple depending on the material and dyeing conditions. | |
| Fastness | Generally exhibits good color fastness to light and washing. | |
| pH Sensitivity | As an acid dye, its color intensity is maximized under acidic conditions. |
Experimental Protocols for Photophysical Characterization
To address the gap in quantitative data, this section provides detailed experimental protocols for determining the core photophysical properties of Acid Violet 54.
Measurement of Absorption and Molar Absorptivity
The absorption spectrum reveals the wavelengths of light the molecule absorbs. The molar absorptivity (or extinction coefficient) is a measure of how strongly the molecule absorbs light at a specific wavelength.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of Acid Violet 54 powder and dissolve it in a suitable solvent (e.g., deionized water or phosphate-buffered saline, PBS) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 20 µM.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for the dye solutions as a blank to zero the instrument.
-
Data Acquisition:
-
Record the absorption spectra of the solvent blank and each of the dye solutions over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
According to the Beer-Lambert Law (A = εbc), plot the absorbance at λmax against the concentration of the dye.
-
The molar absorptivity (ε) can be calculated from the slope of the resulting linear fit (slope = εb, where b is the path length of the cuvette, typically 1 cm).
-
Workflow for determining molar absorptivity.
Measurement of Fluorescence Emission and Quantum Yield
The fluorescence emission spectrum shows the wavelengths of light emitted by the molecule after excitation. The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.
Methodology (Relative Method):
The relative method involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.
-
Selection of a Standard: Choose a fluorescence standard with absorption and emission properties that overlap with those of Acid Violet 54. Given its violet color, a standard like Quinine Sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54) could be a suitable starting point.
-
Preparation of Solutions:
-
Prepare a series of dilutions for both Acid Violet 54 and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.
-
-
Data Acquisition:
-
Using a spectrofluorometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectra for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both Acid Violet 54 and the standard.
-
The quantum yield of Acid Violet 54 (ΦF,X) can be calculated using the following equation: ΦF,X = ΦF,S * (mX / mS) * (ηX² / ηS²) Where:
-
ΦF,S is the quantum yield of the standard.
-
mX and mS are the slopes of the linear fits for the sample and standard, respectively.
-
ηX and ηS are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
-
Workflow for determining fluorescence quantum yield.
Measurement of Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.
-
Instrument Setup:
-
A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
-
-
Sample Preparation:
-
Prepare a dilute solution of Acid Violet 54 in a suitable solvent. The concentration should be low enough to avoid aggregation and quenching effects.
-
-
Data Acquisition:
-
Excite the sample with the pulsed light source at a wavelength where it absorbs.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon at the detector.
-
This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The fluorescence decay data is typically fitted to an exponential decay model (or a sum of exponentials if the decay is complex) using specialized software.
-
The fluorescence lifetime (τ) is the time constant of the exponential decay.
-
Logical relationship for TCSPC measurement.
Potential Signaling Pathways and Applications in Research
A detailed understanding of the photophysical properties of Acid Violet 54 could open up its use in various research applications, particularly in the realm of drug development and cellular biology. For instance, if Acid Violet 54 exhibits environmentally sensitive fluorescence (solvatochromism), it could be explored as a probe for monitoring changes in local polarity, such as during protein folding or membrane binding events.
The following diagram illustrates a hypothetical signaling pathway where a fluorescent probe could be utilized to monitor enzyme activity. If Acid Violet 54 were to be modified to act as a substrate for a specific enzyme, its fluorescence properties could change upon enzymatic cleavage, providing a real-time readout of enzyme activity.
Hypothetical enzymatic cleavage of an Acid Violet 54-based substrate.
Conclusion
While the existing body of knowledge on the quantitative photophysical properties of Acid Violet 54 is limited, its chemical structure as a sulfonated azo dye suggests a rich potential for interesting photophysical behavior. This technical guide provides researchers with the necessary experimental framework to thoroughly characterize its absorption, emission, quantum yield, and fluorescence lifetime. The elucidation of these parameters is the first critical step in exploring the utility of Acid Violet 54 in advanced scientific applications, moving it from the textile mill into the modern research laboratory. The provided protocols and workflows are intended to empower scientists to unlock the full potential of this and other commercially available dyes for novel applications in their respective fields.
